molecular formula C14H22ClNOS B4410126 2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4410126
M. Wt: 287.8 g/mol
InChI Key: NEBGEMIKGXLGJY-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS.ClH/c1-12-4-6-14(7-5-12)17-10-8-15-11-13-3-2-9-16-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBGEMIKGXLGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride typically involves multiple steps. One common approach is the condensation reaction between 4-methylthiophenol and 2-bromoethylamine, followed by the cyclization with tetrahydrofuran-2-carbaldehyde. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexyl derivatives.

    Substitution: N-alkyl and N-acyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Cresol: An aromatic compound with a hydroxyl group.

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.

Uniqueness

2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is unique due to its combination of aromatic and heterocyclic structures, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 2
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2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

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